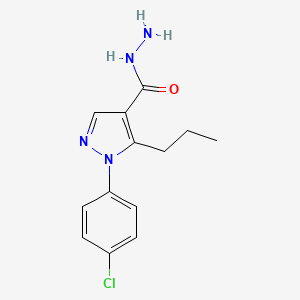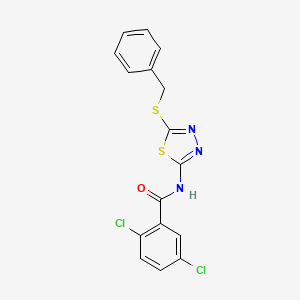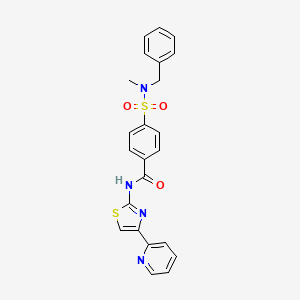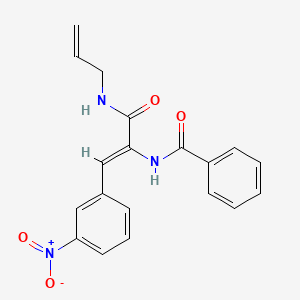![molecular formula C21H20N2O2S B2525117 2-(4-ÉTHOXYPHÉNYL)-9-MÉTHYL-4-(MÉTHYLSULFANYL)-5H-CHROMÉNO[2,3-D]PYRIMIDINE CAS No. 866896-78-8](/img/structure/B2525117.png)
2-(4-ÉTHOXYPHÉNYL)-9-MÉTHYL-4-(MÉTHYLSULFANYL)-5H-CHROMÉNO[2,3-D]PYRIMIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)-9-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an ethoxyphenyl group, a methyl group, and a methylsulfanyl group, contributes to its distinctive chemical properties and reactivity.
Applications De Recherche Scientifique
2-(4-Ethoxyphenyl)-9-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine has shown promise in various scientific research applications:
Anticancer Activity: Compounds with similar structures have been evaluated for their ability to inhibit cancer cell growth by targeting specific kinases and signaling pathways.
Antimicrobial Activity: The compound’s structural features make it a potential candidate for developing new antimicrobial agents.
Pharmacological Studies: The compound can be used as a scaffold for designing new drugs with improved efficacy and selectivity.
Méthodes De Préparation
The synthesis of 2-(4-ethoxyphenyl)-9-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. For instance, heating 5-acetyl-4-aminopyrimidines with MeONa in BuOH under reflux conditions can lead to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives
Analyse Des Réactions Chimiques
2-(4-Ethoxyphenyl)-9-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems, which can be catalyzed by bases like MeONa.
Mécanisme D'action
The mechanism of action of 2-(4-ethoxyphenyl)-9-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of key signaling proteins . This inhibition can lead to the disruption of cellular processes such as cell proliferation and survival.
Comparaison Avec Des Composés Similaires
2-(4-Ethoxyphenyl)-9-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and chemical reactivity.
Thieno[2,3-d]pyrimidines: These compounds have a sulfur atom in the heterocyclic ring, which can influence their pharmacological properties.
The unique combination of the ethoxyphenyl, methyl, and methylsulfanyl groups in 2-(4-ethoxyphenyl)-9-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine distinguishes it from other related compounds and contributes to its specific chemical and biological characteristics.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-9-methyl-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-4-24-16-10-8-14(9-11-16)19-22-20-17(21(23-19)26-3)12-15-7-5-6-13(2)18(15)25-20/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPAOKZEZFFDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)

![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)




![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2525052.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2525054.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2525055.png)

